molecular formula C10H18F2SSi2 B1417926 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene CAS No. 347838-12-4

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene

Cat. No. B1417926
M. Wt: 264.48 g/mol
InChI Key: BIIDYHMAKPKADL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H18F2SSi2 . It belongs to the class of thiophenes, which are heterocyclic fluorinated building blocks .


Molecular Structure Analysis

The molecular weight of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is 264.48 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a liquid at 20°C . It has a boiling point of 98°C at 8 mmHg and a flash point of 72°C . The refractive index is 1.47 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .

Scientific Research Applications

Versatile Building Block for Thiophenes

3,4-Bis(trimethylsilyl)thiophene, closely related to 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene, has been demonstrated as a versatile building block in the synthesis of various thiophene derivatives. Its use in regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions has enabled the creation of unsymmetrically 3,4-disubstituted thiophenes, showcasing its adaptability in organic synthesis (Ye & Wong, 1997).

Regiospecific Synthesis

Another study demonstrates the use of 3,4-bis(trimethylsilyl)thiophene in the regiospecific synthesis of 3,4-disubstituted thiophenes, highlighting its importance in the precise and controlled synthesis of complex thiophene structures (Ye & Wong, 1996).

Structural Aspects in Photoluminescence

2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, closely related to the compound of interest, is significant in the field of photoluminescence. Its high efficiency in blue fluorescence emission in solid state and its structural properties make it a candidate for exploration in the field of materials science and optoelectronics (Tedesco et al., 2001).

Electrochemical Applications

The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene has been shown to produce highly conducting films. This highlights its potential use in the creation of advanced materials with specific electrical properties, possibly relevant in the field of electronics and nanotechnology (Masuda, Taniki, & Kaeriyama, 1992).

Optoelectronic Properties Tuning

The modification of thiophene 1,1-dioxides through the use of 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide in Stille cross-coupling reactions has been explored to tune their optoelectronic properties. This research provides insights into how subtle changes in molecular structure can significantly impact the electronic and optical behavior of materials (Tsai et al., 2013).

Safety And Hazards

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDYHMAKPKADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659808
Record name (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene

CAS RN

347838-12-4
Record name (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Sakamoto, S Komatsu, T Suzuki - Journal of the American …, 2001 - ACS Publications
Organic semiconductors have attained much attention because of the recent progress of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). It was impressive that …
Number of citations: 216 pubs.acs.org
A Cardone, C Martinelli, V Pinto… - Journal of Polymer …, 2010 - Wiley Online Library
Fully fluorinated arylenevinylene polymers have been synthesized via a methodology based on the Stille cross‐coupling reaction and characterized by FTIR spectroscopy and MALDI‐…
Number of citations: 33 onlinelibrary.wiley.com
S Park, J Cho, MJ Ko, DS Chung, HJ Son - Macromolecules, 2015 - ACS Publications
A series of conjugated copolymers, PDPPFT and PNDIFT, were developed using difluoroterthiophene and DPP or NDI as the cobuilding block. We obtained two different molecular …
Number of citations: 29 pubs.acs.org
P Subramanian - 2013 - search.proquest.com
Thiophene-containing liquid crystals (LCs) often exhibit attractive physical characteristics for use as ferroelectric materials, which offer several advantages for display applications. In …
Number of citations: 1 search.proquest.com
OV Serdyuk, VT Abaev, AV Butin… - Fluorine in Heterocyclic …, 2014 - Springer
The chapter is devoted to the synthesis and application of thiophenes (selenophenes) and benzothiophenes bearing fluorine atoms, CF 3 groups, and perfluorinated aryl fragments. …
Number of citations: 3 link.springer.com
OV Serdyuk, VT Abaev, AV Butin, VG Nenajdenko - Synthesis, 2011 - thieme-connect.com
Approaches towards fluorothiophenes, perfluoroalkylthiophenes, perfluoroarylthiophenes and their benzo-analogues are reviewed. The literature up to 2010 is highlighted. …
Number of citations: 28 www.thieme-connect.com

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